
3-Triethylsilylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Triethylsilylpropan-1-amine is a chemical compound with the molecular formula C9H23NSi. It is an organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Triethylsilylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of 3-chloropropylamine with triethylsilane in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Triethylsilylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Simpler amines and silanes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
Applications De Recherche Scientifique
3-Triethylsilylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-Triethylsilylpropan-1-amine involves its interaction with various molecular targets. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
3-Triethylsilylpropan-1-amine can be compared with other similar compounds, such as:
1-Propanamine, 3-(triethoxysilyl)-: This compound has similar applications but differs in the presence of ethoxy groups instead of ethyl groups.
1-Propanamine, 3-(trimethoxysilyl)-: This compound contains methoxy groups and has different reactivity and applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the triethylsilyl group enhances its stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
17887-09-1 |
|---|---|
Formule moléculaire |
C9H23NSi |
Poids moléculaire |
173.37 g/mol |
Nom IUPAC |
3-triethylsilylpropan-1-amine |
InChI |
InChI=1S/C9H23NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3 |
Clé InChI |
XJZNCUDTWKPVBJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN |
SMILES canonique |
CC[Si](CC)(CC)CCCN |
| 17887-09-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


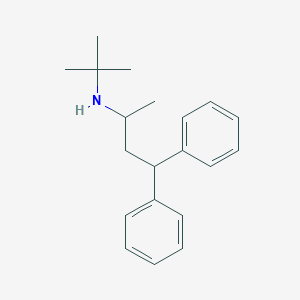
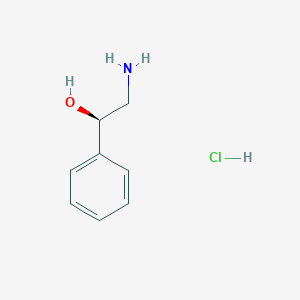
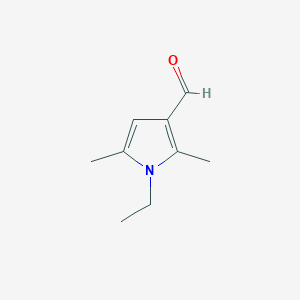
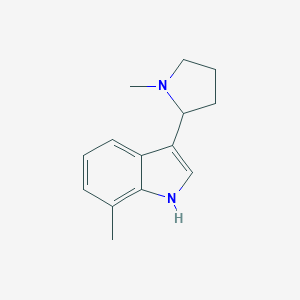
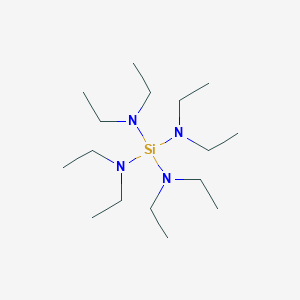
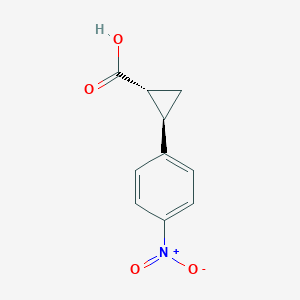
![1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate](/img/structure/B98696.png)

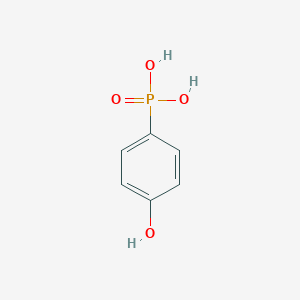
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)

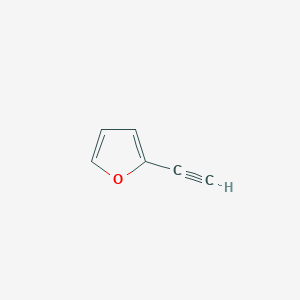
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

